methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to various functionalization reactions to introduce the piperazinyl and pyridinyl groups. The final step involves esterification to form the acetate derivative .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
Methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazinyl and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
Methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe in biological assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar biological activities.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another coumarin derivative with potential therapeutic applications.
Uniqueness
Methyl (7-hydroxy-4-methyl-2-oxo-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-3-yl)acetate is unique due to the presence of the piperazinyl and pyridinyl groups, which enhance its biological activity and potential therapeutic applications compared to simpler coumarin derivatives .
Properties
Molecular Formula |
C23H25N3O5 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-2-oxo-8-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-3-yl]acetate |
InChI |
InChI=1S/C23H25N3O5/c1-15-16-6-7-19(27)18(22(16)31-23(29)17(15)13-21(28)30-2)14-25-9-11-26(12-10-25)20-5-3-4-8-24-20/h3-8,27H,9-14H2,1-2H3 |
InChI Key |
ONWFBUDGDYFYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=CC=CC=N4)O)CC(=O)OC |
Origin of Product |
United States |
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